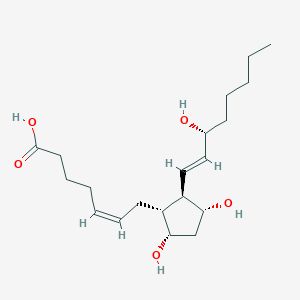

15(R)-Prostaglandin F2alpha

Description

Eicosanoids are a class of signaling lipids derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. They play crucial roles in a multitude of physiological and pathological processes. nih.gov Within this broad category, prostanoids—which include prostaglandins (B1171923), prostacyclins, and thromboxanes—are a major subclass. frontiersin.orgfrontiersin.org

Prostaglandin (B15479496) F2alpha (PGF2α) is a biologically active prostanoid synthesized in most tissues of the body. frontiersin.orgresearchgate.net Its production is part of a complex cascade that begins with the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. frontiersin.org This is followed by the action of cyclooxygenase (COX) enzymes, which convert arachidonic acid into the unstable intermediate Prostaglandin H2 (PGH2). frontiersin.orgmdpi.com PGH2 then serves as a substrate for various synthases that produce the different types of prostanoids, including PGF2α. frontiersin.orgmdpi.com

PGF2α is known to be involved in a wide range of biological functions, acting as a potent signaling molecule in processes such as inflammation, smooth muscle contraction, and reproductive functions. wikipedia.orgmdpi.com It exerts its effects by binding to specific G protein-coupled receptors on the cell surface, known as the FP receptors. frontiersin.org The interaction of PGF2α with its receptor initiates intracellular signaling cascades that lead to a physiological response. scbt.com The study of PGF2α and its related compounds is critical to understanding the broader roles of lipid mediators in health and disease. nih.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of prostaglandins. The prostaglandin molecule possesses multiple chiral centers, which are carbon atoms bonded to four different groups. stackexchange.com This structural feature gives rise to a large number of possible stereoisomers—molecules with the same chemical formula and sequence of bonded atoms but with different three-dimensional orientations. tru.ca

Enantiomers are stereoisomers that are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. tru.cainnovareacademics.in The specific spatial arrangement of the hydroxyl (-OH) groups and the side chains on the cyclopentane (B165970) ring, as well as the geometry of the double bonds in the side chains (cis or trans), defines a particular prostaglandin isomer. stackexchange.comgoogle.com These subtle differences in stereochemistry can dramatically affect how a prostaglandin molecule interacts with its receptor, thereby influencing its biological potency and function. tru.ca For instance, the naturally occurring prostaglandins are typically only one of many possible optical isomers. google.com

The synthesis of prostaglandins by cyclooxygenase enzymes is highly stereospecific, particularly concerning the hydroxyl group at the C-15 position. researchgate.net Research has shown that specific amino acid residues within the active site of COX enzymes, such as serine 530, play a crucial role in determining the stereochemistry at this position, ensuring the formation of the biologically active 15(S)-hydroxyl group. researchgate.net

15(R)-Prostaglandin F2alpha (15(R)-PGF2α) is a specific stereoisomer of Prostaglandin F2α. caymanchem.comlipidmaps.org It is defined as the C-15 epimer of the naturally occurring PGF2α. caymanchem.combioscience.co.uk Epimers are a type of diastereomer that differ in configuration at only one of several stereogenic centers. In the case of 15(R)-PGF2α, the difference lies in the spatial orientation of the hydroxyl group at the 15th carbon atom of the alkyl side chain. caymanchem.comlipidmaps.org While the naturally occurring and more biologically potent PGF2α has the (S) configuration at C-15, its epimer, 15(R)-PGF2α, has the (R) configuration.

This single change in stereochemistry at the C-15 position has significant consequences for the biological activity of the molecule. caymanchem.combioscience.co.uk Research has shown that 15(R)-PGF2α exhibits markedly reduced biological potency compared to its 15(S) counterpart. caymanchem.comcenmed.com For example, in hamster antifertility studies, 15(R)-PGF2α was found to have only 25% of the potency of PGF2α. caymanchem.combioscience.co.uk This is largely attributed to a reduced affinity for the prostaglandin F2α (FP) receptor. caymanchem.combioscience.co.uk Studies have demonstrated that the binding affinity of 15(R)-PGF2α to ovine luteal cell receptors is only 6.7% of that of PGF2α, and its binding to rat vascular smooth muscle cells is negligible in comparison. caymanchem.comlipidmaps.org

The structural difference and resulting change in biological activity underscore the importance of stereochemistry in the function of prostaglandins and highlight 15(R)-PGF2α as a valuable tool for studying the specific interactions between prostaglandins and their receptors.

Data Tables

Table 1: Physicochemical Properties of 15(R)-Prostaglandin F2α

| Property | Value |

| Formal Name | 9α,11α,15R-trihydroxy-prosta-5Z,13E-dien-1-oic acid caymanchem.com |

| CAS Number | 37658-84-7 caymanchem.com |

| Molecular Formula | C₂₀H₃₄O₅ caymanchem.com |

| Molecular Weight | 354.5 g/mol caymanchem.com |

| Heavy Atoms | 25 lipidmaps.org |

| Rotatable Bonds | 12 lipidmaps.org |

| Hydrogen Bond Donors | 4 lipidmaps.org |

| Hydrogen Bond Acceptors | 5 lipidmaps.org |

Table 2: Comparative Biological Activity of PGF2α Isomers

| Compound | Relative Potency (Hamster Antifertility) | Binding Affinity (Ovine Luteal Cell Receptors) | Binding Affinity (Rat Vascular Smooth Muscle Cells) |

| PGF2α (15S) | 100% | 100% | Significant |

| 15(R)-PGF2α | 25% caymanchem.combioscience.co.uk | 6.7% caymanchem.comlipidmaps.org | Negligible caymanchem.comlipidmaps.org |

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPLTODNUVGFL-CKXCCYAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347941 | |

| Record name | (5Z,9alpha,11alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37658-84-7 | |

| Record name | 15-Epiprostaglandin F2alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037658847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z,9alpha,11alpha,13E,15R)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15-EPIPROSTAGLANDIN F2.ALPHA. | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB83QL2WR2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolism and Degradation of 15 R Prostaglandin F2alpha and Pgf2alpha

Enzymatic Inactivation Pathways

The primary routes for prostaglandin (B15479496) inactivation involve oxidation of the C-15 hydroxyl group and subsequent reduction of the C-13, C-14 double bond, followed by both beta- and omega-oxidation of the fatty acid chains.

The initial and rate-limiting step in the catabolism of biologically active prostaglandins (B1171923), including PGF2α, is catalyzed by the enzyme NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH). wikipedia.orgnih.govtaylorandfrancis.com This cytosolic enzyme oxidizes the 15(S)-hydroxyl group to form a 15-keto derivative, which possesses significantly lower biological activity. nih.govoup.com This enzymatic conversion is a key mechanism for terminating prostaglandin signaling. creative-diagnostics.com

The expression of 15-PGDH is widespread in mammalian tissues, providing a local barrier to prevent systemic effects of prostaglandins. nih.govoup.com For instance, the lungs are a major site of prostaglandin metabolism, where a significant portion of circulating prostaglandins are cleared in a single pass. taylorandfrancis.com This process requires a carrier-mediated uptake of prostaglandins into the pulmonary cells, followed by the action of 15-PGDH. creative-diagnostics.comnih.gov

In contrast, the 15(R) isomer of PGF2α, such as in 15(R)-15-Methyl Prostaglandin F2α, is not a substrate for 15-PGDH and is therefore resistant to this primary inactivation pathway. medchemexpress.com This resistance to metabolic degradation makes such synthetic analogs more stable. The 15(R)-isomer is considered an inactive prodrug that can be converted to the active 15(S)-isomer under certain conditions, such as acid-catalyzed epimerization. medchemexpress.com

Following the initial action of 15-PGDH, further metabolism of prostaglandins can occur through omega (ω)-oxidation and beta (β)-oxidation. nih.gov Omega-oxidation, a process catalyzed by cytochrome P450 enzymes, introduces a hydroxyl group at the terminal methyl carbon (C-20) of the prostaglandin. caymanchem.comhmdb.ca This results in the formation of 20-hydroxy metabolites. For example, cultured alveolar cells from pregnant rabbits can metabolize PGF2α via microsomal cytochrome P450 ω-oxidation to produce 20-hydroxy PGF2α. caymanchem.com

In some cases, ω-oxidation can be a primary metabolic pathway. For instance, in individuals with Zellweger syndrome, a condition characterized by impaired peroxisomal β-oxidation, the major urinary metabolite of PGF2α is an ω-oxidized C20-prostaglandin, highlighting the importance of this pathway when β-oxidation is deficient. jci.org Studies in rat hepatocytes have also shown that PGF2α is subject to ω-oxidation, leading to the formation of dicarboxylic acids. nih.gov

Identification and Characterization of Major Metabolites (e.g., 15-keto-dihydro-PGF2α, PGFM)

The enzymatic degradation of PGF2α yields several key metabolites that can be identified and quantified in biological fluids to assess the in vivo production of the parent compound. caymanchem.com

The immediate product of 15-PGDH activity is 15-keto-PGF2α. This intermediate is rapidly converted by a reductase to the more stable metabolite, 13,14-dihydro-15-keto-PGF2α, commonly known as PGFM. taylorandfrancis.comnih.gov PGFM is the most prominent and stable circulating metabolite of PGF2α and is often measured in plasma, urine, or feces as a reliable marker of PGF2α synthesis and release. caymanchem.complos.orgnih.govoup.complos.orgresearchgate.net Its longer half-life compared to the parent PGF2α makes it a practical analyte for non-invasive monitoring. plos.org

Further degradation occurs through β-oxidation, which sequentially shortens the carboxylic acid side chain, and ω-oxidation of the alkyl side chain. This results in a series of chain-shortened metabolites. In humans, the major urinary metabolites are typically tetranor (C16) prostaglandins, indicating that β-oxidation is a major route of degradation. jci.orgnih.gov

The primary metabolites of PGF2α are summarized in the table below.

| Metabolite Name | Abbreviation | Formation Pathway | Significance |

| 15-keto-Prostaglandin F2α | 15-keto-PGF2α | Oxidation of the 15-hydroxyl group by 15-PGDH. oup.com | Initial, biologically inactive metabolite. taylorandfrancis.com |

| 13,14-dihydro-15-keto-Prostaglandin F2α | PGFM | Reduction of the 13,14-double bond of 15-keto-PGF2α. taylorandfrancis.comnih.gov | Major, stable circulating metabolite used as a biomarker for PGF2α production. caymanchem.comnih.gov |

| 20-hydroxy Prostaglandin F2α | 20-hydroxy PGF2α | Omega-oxidation of the terminal methyl group. caymanchem.com | A product of cytochrome P450-mediated metabolism. caymanchem.com |

| Tetranor-prostaglandin F1α | Beta-oxidation of the carboxyl side chain. nih.gov | A major chain-shortened urinary metabolite. jci.org | |

| 9α,11α-dihydroxy-15-oxoprost-5-ene-1,20-dioic acid | Omega-oxidation of 15-keto-PGF2α. jci.org | Major urinary metabolite when β-oxidation is impaired. jci.org |

Factors Modulating Metabolic Turnover and Enzyme Activity (e.g., age-related changes in 15-PGDH)

The metabolic turnover of PGF2α is influenced by factors that modulate the expression and activity of the key catabolizing enzyme, 15-PGDH. Several physiological and pathological conditions can alter 15-PGDH levels.

The expression of the gene encoding 15-PGDH can be regulated by various factors, including transcription factors, hormones like progesterone (B1679170) and cortisol, and intracellular signaling molecules. oup.com For example, in inflammatory bowel disease, pro-inflammatory cytokines such as TNF-α have been shown to suppress the transcription and expression of 15-PGDH, leading to elevated local prostaglandin levels. physiology.org Conversely, some non-steroidal anti-inflammatory drugs (NSAIDs) have been found to stimulate 15-PGDH expression and activity, independent of their cyclooxygenase (COX) inhibiting effects. nih.gov

Age is another significant factor influencing prostaglandin metabolism. Recent studies have identified 15-PGDH as a marker of tissue aging. nih.gov In aged skeletal muscles, both the expression and enzymatic activity of 15-PGDH are elevated. nih.gov This increase in 15-PGDH leads to lower levels of prostaglandins like PGE2, which is associated with age-related muscle atrophy (sarcopenia). nih.govresearchgate.net Inhibition of 15-PGDH in aged mice has been shown to restore prostaglandin levels and improve muscle mass, strength, and regenerative capacity. nih.govresearchgate.netplos.org While some studies show increased 15-PGDH activity with age in specific tissues like muscle, others have found that its expression is maintained or not significantly different in the aging hematopoietic system. biorxiv.org These findings suggest that age-related changes in 15-PGDH activity may be tissue-specific. nih.govbiorxiv.orggoogle.com

| Factor | Effect on 15-PGDH | Consequence for PGF2α Metabolism |

| Pro-inflammatory Cytokines (e.g., TNF-α) | Decreased expression and activity physiology.org | Reduced degradation, leading to higher local PGF2α levels. physiology.org |

| Certain NSAIDs (e.g., Flurbiprofen) | Increased expression and activity nih.gov | Enhanced degradation of PGF2α. nih.gov |

| Aging (in skeletal muscle) | Increased expression and activity nih.govresearchgate.net | Increased degradation, leading to lower local prostaglandin levels. nih.gov |

| Hormones (e.g., Progesterone, Cortisol) | Modulated expression oup.com | Altered rate of PGF2α degradation. |

Molecular Interactions and Receptor Pharmacology of 15 R Prostaglandin F2alpha

Receptor Binding Affinities and Specificity

15(R)-Prostaglandin F2alpha, also known as 15-epi PGF2α, is the C-15 epimer of the naturally occurring Prostaglandin (B15479496) F2alpha (PGF2α). caymanchem.comlabclinics.com Its pharmacological actions are primarily mediated through interaction with the Prostaglandin F (FP) receptor, a member of the G protein-coupled receptor (GPCR) family. nih.gov The FP receptor is the cognate receptor for PGF2α and mediates its diverse physiological effects, including smooth muscle contraction and luteolysis. nih.govnih.gov While 15(R)-PGF2α targets the same receptor as its (S)-epimer, the stereochemical difference at the C-15 position significantly influences its binding affinity and subsequent biological activity. caymanchem.comlabclinics.com This interaction is characterized by a reduced affinity for the FP receptor compared to the endogenous ligand, PGF2α. caymanchem.comlabclinics.com

The potency and binding affinity of 15(R)-PGF2α are markedly lower than those of PGF2α. Research has demonstrated that 15(R)-PGF2α exhibits only 25% of the potency of PGF2α in hamster antifertility studies, a difference attributed to its reduced affinity for FP receptors. caymanchem.comlabclinics.com

Specific comparative binding studies have quantified this difference. For instance, compared to PGF2α, 15(R)-PGF2α has a relative binding affinity of only 6.7% to ovine corpus luteum cell receptors. caymanchem.comlabclinics.com Similarly, its binding affinity to rat vascular smooth muscle cells is considered negligible in comparison to PGF2α. caymanchem.comlabclinics.com

The table below provides a comparative overview of the binding affinities of 15(R)-PGF2α and other PGF2α analogs to the FP receptor.

| Compound | Receptor | Species/Tissue | Binding Affinity (Ki, nM) | Relative Affinity/Potency |

| This compound | FP | Ovine Luteal Cells | - | 6.7% relative to PGF2α caymanchem.comlabclinics.com |

| Prostaglandin F2alpha (PGF2α) | FP | - | ~1 nM (EC50) wikipedia.org | - |

| Travoprost (B1681362) acid | FP | - | 35 ± 5 drugbank.com | High affinity and selectivity drugbank.com |

| Latanoprost (B1674536) acid | FP | - | 98 drugbank.com | High affinity drugbank.com |

| Bimatoprost (B1667075) acid | FP | - | 83 drugbank.com | High affinity, less selective drugbank.com |

| 15-keto-PGF2α | FP | Bovine Corpus Luteum | - | 100-fold less affinity than PGF2α nih.gov |

| 13,14-dihydro-15-keto-PGF2α | FP | Bovine Corpus Luteum | - | 100-fold less affinity than PGF2α nih.gov |

This table is interactive. Click on the headers to sort the data.

Cellular Signal Transduction Mechanisms Mediated by FP Receptors

Activation of the FP receptor by its ligands initiates a cascade of intracellular signaling events. Although 15(R)-PGF2α is a less potent agonist, it is presumed to trigger the same downstream pathways as PGF2α upon binding to the FP receptor.

The FP receptor primarily couples to the Gαq subunit of heterotrimeric G proteins. nih.govnih.gov Upon ligand binding, the receptor activates Gαq, which in turn stimulates phospholipase C (PLC). wikipedia.orgnih.gov This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgnih.gov In addition to Gαq, there is evidence that the FP receptor can also couple to Gαi and Gα12/13 proteins. nih.govnih.gov For instance, PGF2α-mediated upregulation of cyclooxygenase-2 (COX-2) in myometrial cells has been shown to require the coupling of the FP receptor to both Gαq and Gαi proteins. nih.gov The interaction between these G protein subunits can be complex; for example, Gαq binding to the FP receptor can impede Gα13 coupling. nih.gov

The activation of G protein pathways by the FP receptor leads to the engagement of several downstream signaling cascades.

Calcium-Dependent Pathways: The generation of IP3 by PLC triggers the release of calcium (Ca2+) from intracellular stores, primarily the endoplasmic reticulum. nih.govnih.gov This increase in intracellular calcium concentration is a critical signaling event that mediates many of the physiological effects of FP receptor activation. nih.gov PGF2α requires the activation of these calcium-dependent signaling pathways to induce inflammatory responses in human myometrium. nih.gov

Mitogen-Activated Protein (MAP) Kinases: FP receptor activation is a known trigger for the MAP kinase (MAPK) pathway. nih.gov Specifically, the extracellular signal-regulated kinase 1/2 (ERK1/2) is phosphorylated and activated. nih.gov This activation can occur through various mechanisms, including protein kinase C (PKC)-dependent pathways initiated by DAG, and through transactivation of the epidermal growth factor receptor (EGFR). nih.govnih.gov

Nuclear Factor-kappa B (NF-κB): The signaling cascades initiated by FP receptor activation can also lead to the activation of the transcription factor NF-κB. nih.gov In human myometrial cells, the PGF2α-mediated calcium response plays a role in NF-κB activation. nih.gov Furthermore, in the corpus luteum of rats, PGF2α has been shown to stimulate the expression of prostaglandin-endoperoxide synthase 2 (PTGS2, also known as COX-2) through the activation of NF-κB via reactive oxygen species (ROS). nih.gov

Biological Activities and Cellular Effects of 15 R Prostaglandin F2alpha in Preclinical Models

Modulation of Cellular Function in Reproductive Tissues

Prostaglandin (B15479496) F2alpha (PGF2α) and its isomers play a critical role in regulating the function of the corpus luteum (CL), a transient endocrine gland essential for maintaining pregnancy. frontiersin.orgfrontiersin.org In bovine models, PGF2α is a key luteolytic factor, initiating the regression of the CL in the absence of pregnancy. frontiersin.orgmdpi.com Its actions are complex, involving the inhibition of steroidogenesis and the induction of cellular changes that lead to the structural breakdown of the luteal tissue. bioscientifica.com

Studies on cultured bovine luteal cells have demonstrated that PGF2α can inhibit progesterone (B1679170) production stimulated by both low-density lipoprotein (LDL) and high-density lipoprotein (HDL). nih.gov This suggests that a key mechanism of PGF2α's luteolytic action is the disruption of lipoprotein-cholesterol utilization for steroidogenesis. nih.govnih.gov Specifically, in vitro exposure of bovine luteal cells to PGF2α suppressed LDL- and HDL-stimulated progesterone synthesis. nih.gov Further investigation into the site of this inhibition revealed that PGF2α does not prevent the uptake of cholesterol from lipoproteins into the cell or its transport to the mitochondria. nih.gov Instead, its luteolytic effect appears to occur after cholesterol has reached the mitochondria but before the cholesterol side-chain cleavage reaction, a critical step in progesterone synthesis. nih.gov

In addition to its effects on steroidogenesis, PGF2α also influences cell adhesion within the luteal tissue. In bovine luteal theca cells (LTCs), PGF2α has been shown to disrupt cell-to-cell adhesion. nih.govresearchgate.net This is achieved through the disruption of intermediate filaments, specifically cytokeratin and vimentin, and the desmoplakin proteins that anchor them. mdpi.comnih.gov Treatment of LTCs with PGF2α resulted in a significant decrease in cell-cell adhesion and an increase in the Rho-associated protein kinase (ROCK), a protein involved in regulating the cytoskeleton. nih.gov These findings suggest that PGF2α-induced changes in cell adhesion contribute to the structural regression of the corpus luteum. mdpi.comnih.gov

| Cell Type | Model | Effect of PGF2α/15(R)-PGF2α | Key Findings |

| Bovine Luteal Cells | In vitro culture | Inhibition of lipoprotein-stimulated progesterone production. nih.govnih.gov | Suppressed both LDL- and HDL-stimulated progesterone synthesis. nih.gov The inhibitory action occurs after mitochondrial cholesterol transport but before side-chain cleavage. nih.gov |

| Bovine Luteal Theca Cells (LTCs) | In vitro culture | Disruption of cell-to-cell adhesion. nih.govresearchgate.net | Decreased cell adhesion via disruption of cytokeratin, vimentin, and desmoplakin proteins. mdpi.comnih.gov Increased Rho-associated protein kinase (ROCK). nih.gov |

The biological activity of prostaglandins (B1171923) is highly dependent on their stereochemistry. In antifertility studies using hamster models, the potency of various prostaglandin analogues has been compared. 15(R)-Prostaglandin F2α has been reported to have about one-quarter the potency of its epimer, 15(S)-Prostaglandin F2α (PGF2α), in hamster antifertility studies. lipidbank.jp This reduced potency is attributed to a lower affinity for the prostaglandin F2α (FP) receptor. lipidbank.jp

Conversely, modifications to the prostaglandin structure, such as the synthesis of 15-methylprostaglandin F2α, can significantly enhance luteolytic potency. nih.gov This analogue, along with 17-phenyl-18,19,20-trinorprostaglandin F2α, demonstrated high affinity for the PGF2α receptor and potent antifertility effects in hamsters. nih.gov These studies highlight the structure-activity relationship of prostaglandins and their receptor interactions in mediating reproductive functions. Short-term treatment of hamsters with PGF2α was found to have no effect on their fertilizing ability. mdpi.com

| Compound | Model | Relative Antifertility Potency | Mechanism |

| 15(R)-Prostaglandin F2α | Hamster | Lower (approx. 1/4 of PGF2α). lipidbank.jp | Reduced affinity for the FP receptor. lipidbank.jp |

| 15-Methylprostaglandin F2α | Hamster | High | High affinity for the PGF2α receptor. nih.gov |

| 17-phenyl-18,19,20-trinorprostaglandin F2α | Hamster | High | High affinity for the PGF2α receptor. nih.gov |

Role in Oxidative Stress and Lipid Peroxidation Assessment

F2-isoprostanes are a group of prostaglandin-like compounds that are formed in vivo through the free radical-catalyzed peroxidation of arachidonic acid, independent of the cyclooxygenase (COX) enzymes. nih.govwikipedia.org Among these, 8-iso-15(R)-PGF2α is a C-15 epimer of 8-iso-PGF2α and has been studied in various biological systems. lookchem.com The measurement of F2-isoprostanes has become a widely accepted and reliable method for assessing oxidative stress and lipid peroxidation in both animal and human studies. nih.govahajournals.orgoxfordbiomed.com

These compounds are stable and can be detected in various biological fluids and tissues, providing an accurate index of in vivo oxidant injury. researchgate.netnih.gov The quantification of F2-isoprostanes, often referred to as the "gold standard" for measuring oxidative stress, has been instrumental in understanding the role of oxidant injury in numerous diseases. ahajournals.orgclevelandheartlab.com While 8-iso-PGF2α is a well-studied biomarker, it's important to note that its formation can also be influenced by COX enzymes, which can complicate its interpretation as a sole marker of chemical lipid peroxidation. nih.gov To address this, the ratio of 8-iso-PGF2α to PGF2α has been proposed as a more specific measure to distinguish between enzymatic and chemical lipid peroxidation. nih.govcoresta.org

Elevated levels of F2-isoprostanes have been documented in a variety of preclinical disease models, underscoring the role of oxidative stress in their pathogenesis. nih.govresearchgate.net In rodent models of atherosclerosis, increased formation of F2-isoprostanes is associated with hyperlipidemia, suggesting that this condition is linked to enhanced oxidative stress. ahajournals.org

Preclinical studies have also implicated F2-isoprostanes in other conditions. For instance, in mouse models of bladder injury, such as partial bladder outlet obstruction, tissue levels of F2-isoprostanes increase significantly, reflecting the progression of oxidative stress in the bladder. nih.gov These findings from various preclinical models highlight the utility of F2-isoprostanes as biomarkers to probe the involvement of oxidative stress in a wide range of diseases, including cardiovascular diseases, neurodegenerative disorders like Alzheimer's disease, and pulmonary conditions. nih.govresearchgate.net

| Preclinical Model | Key Finding | Implication |

| Rodent models of atherosclerosis | Enhanced F2-isoprostane formation in hyperlipidemic conditions. ahajournals.org | Suggests a link between hypercholesterolemia and increased oxidative stress. ahajournals.org |

| Mouse model of partial bladder outlet obstruction | Significant increase in bladder tissue F2-isoprostane levels. nih.gov | F2-isoprostanes serve as a biomarker for the progression of oxidative stress in chronic bladder injury. nih.gov |

| General Disease Models | Elevated F2-isoprostanes in models of Alzheimer's disease and pulmonary disorders. nih.govresearchgate.net | Illuminates the role of oxidant injury in the pathogenesis of these diseases. nih.gov |

Cellular Responses in Non-Reproductive Systems (Preclinical Studies)

While extensively studied in the reproductive system, PGF2α and its receptor (FP receptor) also elicit cellular responses in various non-reproductive tissues. The FP receptor is expressed in tissues such as the heart, kidneys, and bone. nih.govfrontiersin.org

In preclinical cardiac studies, PGF2α has been shown to induce hypertrophic responses in cardiomyocytes. frontiersin.org In cultured rat cardiac myocytes, PGF2α promotes the expression of genes associated with cardiac growth, such as c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin. frontiersin.org Furthermore, PGF2α can promote fibrosis and arrhythmias in the heart. frontiersin.org

In human myometrial cells, PGF2α induces an inflammatory response by activating transcription factors like NF-κB and MAP kinases, and increasing the expression of COX-2. nih.gov It also activates several calcium/cAMP-dependent transcription factors. nih.gov In osteoblast-like cells, PGF2α has been shown to stimulate cell proliferation. nih.gov These findings from preclinical studies indicate that 15(R)-PGF2α and related prostaglandins have diverse biological activities beyond their established roles in reproduction.

| System/Cell Type | Preclinical Model | Cellular Response to PGF2α |

| Cardiovascular System | Rat cardiac myocytes (in vitro) | Induces expression of c-fos, ANF, and alpha-skeletal actin, promoting cardiac hypertrophy. frontiersin.org |

| Myometrium | Human myometrial cells (in vitro) | Increases inflammation via activation of NF-κB, MAP kinases, and expression of COX-2. nih.gov Activates calcium/cAMP-dependent transcription factors. nih.gov |

| Bone | MG-63 osteoblast cells (in vitro) | Induces DNA synthesis and cell proliferation. nih.gov |

Myometrial Cellular Signaling and Inflammatory Pathways (in vitro)

In in vitro models using human myometrial smooth muscle cells, Prostaglandin F2α (PGF2α) is a key regulator of uterine activation, signaling through its cognate FP receptor to induce a pro-labor phenotype. bioscientifica.comnih.gov The FP receptor couples to both Gαq and Gαi proteins, initiating a cascade of intracellular events. researchgate.netnih.gov This signaling stimulates the phosphatidylinositol pathway, leading to the generation of cytosolic calcium oscillations that are fundamental to driving phasic myometrial contractions. physiology.org

PGF2α triggers multiple pro-inflammatory signaling pathways crucial for parturition. researchgate.net It increases the activation of transcription factors such as NF-κB, MAP kinases (including ERK1/2 and p38), cAMP response element-binding protein (CREB), and C/EBP-β. researchgate.netnih.gov This activation leads to the increased expression of key uterine activation proteins (UAPs) like the gap junction protein connexin 43 (CX43), which enhances intercellular communication, and cyclooxygenase-2 (COX-2), which further amplifies prostaglandin synthesis in a positive feedback loop. bioscientifica.comresearchgate.net The PGF2α-induced expression of CX43 is dependent on the ERK and p38 MAP kinase pathways. bioscientifica.com This complex signaling network underscores the role of PGF2α in transforming the myometrium from a quiescent to a contractile and inflammatory state at term. bioscientifica.comresearchgate.net

Table 1: Effects of Prostaglandin F2α on Myometrial Cellular Signaling

| Model System | Effect | Signaling Pathway Involved | Reference(s) |

|---|---|---|---|

| Cultured Human Myometrial Smooth Muscle Cells | Increased expression of Connexin 43 (CX43) | FP Receptor, PLC, ERK1/2, p38 | bioscientifica.com |

| Cultured Human Myometrial Smooth Muscle Cells | Increased expression of COX-2 | FP Receptor, Gαq, Gαi, Calcium Signaling, NF-κB, MAP kinases | researchgate.netnih.gov |

| Cultured Human Myometrial Smooth Muscle Cells | Activation of NF-κB, CREB, C/EBP-β | FP Receptor, Gαq, Gαi, Calcium Signaling | researchgate.netnih.gov |

Cardiovascular Cellular Responses (preclinical models, e.g., cardiac myocyte hypertrophy, fibrosis, arrhythmogenesis)

In preclinical cardiovascular models, PGF2α has been identified as a significant mediator of adverse cardiac remodeling. upenn.edu In vitro studies using neonatal rat cardiac myocytes show that PGF2α specifically induces cellular hypertrophy, characterized by an increase in cell size, protein synthesis, and the organization of contractile fibrils. nih.govnih.gov This hypertrophic response is accompanied by the increased expression of fetal-type genes such as c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin. nih.govscienceopen.com

PGF2α also contributes to cardiac fibrosis. upenn.edu It directly stimulates collagen synthesis in cardiac fibroblasts through a pathway involving the FP receptor, protein kinase C (PKC), and Rho kinase, independent of TGF-β1. nih.gov In animal models, chronic administration of a PGF2α analog resulted in a dose-dependent increase in heart weight. nih.gov Furthermore, PGF2α has been shown to promote arrhythmias in cultured neonatal rat cardiac myocytes, and deletion of the FP receptor protects against inflammatory tachycardia in mice. frontiersin.org These findings collectively implicate the PGF2α/FP receptor pathway in the pathogenesis of cardiac hypertrophy, fibrosis, and arrhythmogenesis. frontiersin.orgresearchgate.net

Table 2: Cardiovascular Cellular Responses to Prostaglandin F2α in Preclinical Models

| Model System | Cellular Response | Key Findings | Reference(s) |

|---|---|---|---|

| Neonatal Rat Ventricular Myocytes (in vitro) | Cardiac Myocyte Hypertrophy | Increased cell size, protein content, and expression of ANF and α-skeletal actin. | nih.govnih.govscienceopen.com |

| Rat Cardiac Fibroblasts (in vitro) | Fibrosis | Facilitated collagen synthesis via FP receptor/PKC/Rho kinase pathway. | upenn.edunih.gov |

| Neonatal Rat Cardiac Myocytes (in vitro) | Arrhythmogenesis | Promotion of arrhythmias. | frontiersin.org |

| Rat Model (in vivo) | Cardiac Growth | Chronic administration of a PGF2α analog increased heart weight-to-body weight ratio. | nih.gov |

Renin-Angiotensin-Aldosterone System Modulation (preclinical models)

Preclinical studies have established a clear link between PGF2α signaling and the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance. frontiersin.orgresearchgate.net PGF2α acts as a modulator of this system primarily by stimulating the release of renin, the rate-limiting enzyme in the RAAS cascade. scienceopen.comfrontiersin.org

Research indicates that the FP receptor is expressed in the juxtaglomerular apparatus of the kidney, specifically on renin-containing granular cells. frontiersin.org PGF2α stimulates these cells in an autocrine or paracrine fashion to release renin. frontiersin.orgresearchgate.net This activation of the RAAS leads to the sequential production of angiotensin II and aldosterone, which promote vasoconstriction and sodium/water reabsorption, ultimately contributing to an elevation in blood pressure. scienceopen.comfrontiersin.org In preclinical models, mice lacking the FP receptor exhibit decreased activation of the RAAS, reinforcing the role of the PGF2α/FP pathway in RAAS-mediated blood pressure regulation. upenn.edufrontiersin.org

Skeletal Muscle Tissue Homeostasis and Aging (preclinical models)

PGF2α plays a significant role in skeletal muscle growth and homeostasis. nih.gov In vitro studies using cultured skeletal muscle cells have demonstrated that PGF2α augments myotube size. nih.govsemanticscholar.org This effect is not due to an enhancement of the initial fusion of myoblasts but rather to the recruitment and fusion of additional cells with pre-existing myotubes, a process known as nuclear accretion. nih.gov

This anabolic action is mediated through the FP receptor and involves the activation of calcium-dependent signaling pathways. nih.govsemanticscholar.org Specifically, PGF2α activates the transcription factor NFATC2 (nuclear factor of activated T cells c2), which is required for the observed increase in muscle cell size and nuclear number. nih.govwikipedia.org This discovery established a novel link between prostaglandin receptor activation and NFAT signaling in muscle. nih.gov

In the context of aging, which is often associated with muscle wasting (sarcopenia), the regulation of prostaglandin levels appears critical. nih.govnih.gov Preclinical models show that the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which degrades prostaglandins like PGF2α and PGE2, is elevated in aged skeletal muscle. nih.govnih.gov Inhibition of 15-PGDH in aged mice, either genetically or with a small-molecule inhibitor, leads to increased muscle mass, strength, and exercise performance. nih.govnih.gov This suggests that maintaining local prostaglandin signaling is crucial for counteracting age-related muscle decline and promoting tissue homeostasis. nih.govmdaconference.org

Table 3: Effects of Prostaglandin F2α on Skeletal Muscle in Preclinical Models

| Model System | Effect | Mechanism | Reference(s) |

|---|---|---|---|

| Cultured Skeletal Muscle Cells (in vitro) | Increased myotube size | Fusion of cells with existing myotubes (nuclear accretion). | nih.govsemanticscholar.org |

| Cultured Skeletal Muscle Cells (in vitro) | Stimulation of muscle growth | Mediated by FP receptor and activation of the NFATC2 transcription factor. | nih.govwikipedia.org |

Advanced Analytical Methodologies for 15 R Prostaglandin F2alpha Quantification

Chromatographic Techniques for Separation and Isomer Differentiation

Chromatographic methods coupled with mass spectrometry are the gold standard for the definitive analysis of prostaglandin (B15479496) isomers, offering the necessary resolution to distinguish between closely related compounds like 15(R)-PGF2α and its stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches (e.g., GC/NICI-MS)

Gas chromatography-mass spectrometry (GC-MS), particularly with negative ion chemical ionization (NICI), is a powerful and highly sensitive technique for the quantification of F2-isoprostanes, including 15(R)-PGF2α. nih.govcreative-proteomics.com This method offers exceptional sensitivity, with detection limits in the low picogram range, making it suitable for trace-level analysis. nih.gov A key advantage of GC-MS is the high-resolution separation achieved on fused silica (B1680970) capillary columns. nih.gov For instance, a DB1701 fused silica capillary column has been shown to provide excellent separation of individual regioisomers and from other confounding prostaglandins (B1171923) and their metabolites. nih.gov

Prior to GC-MS analysis, F2-isoprostanes must undergo chemical derivatization to become volatile. This typically involves converting them to pentafluorobenzyl (PFB) esters and trimethylsilyl (B98337) (TMS) ether analogs to optimize ionization and maintain structural integrity during analysis. nih.gov In a typical GC/NICI-MS setup, methane (B114726) is used as the reagent gas and helium as the carrier gas. nih.govnih.gov The mass spectrometer monitors specific carboxylate anions for the endogenous F2-isoprostanes (e.g., m/z 569) and their deuterated internal standards (e.g., m/z 573). nih.gov The use of stable isotope-labeled internal standards is crucial for accurate quantification, correcting for any variability during sample preparation and analysis. nih.gov While highly effective, a consideration with GC-MS methods is the requirement for derivatization and the potential for lower sample throughput compared to some liquid chromatography methods. uab.edu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and UHPLC-MS/MS) for Complex Biological Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a widely used technique for the analysis of prostaglandins due to its high selectivity and sensitivity, which allows for the direct analysis of these compounds in complex biological fluids like plasma and urine without the need for derivatization. creative-proteomics.comsciex.comnih.govresearchgate.net Ultra-high-performance liquid chromatography (UHPLC) coupled with MS/MS further enhances separation efficiency and reduces analysis time. nih.gov

A significant challenge in the analysis of 15(R)-PGF2α and its isomers is their identical chemical formula and mass, making them isobaric. sciex.com Therefore, chromatographic separation is essential for their individual quantification. nih.gov Reversed-phase chromatography is commonly employed, with C18 columns being a popular choice. nih.govsciex.com For example, a method was developed for the simultaneous determination of four regioisomers, including 15(R)-PGF2α, in mouse plasma using LC-MS/MS with a deuterated internal standard. nih.govnih.gov Another study successfully achieved baseline separation of 8-iso-PGF2α, 8-iso-15(R)-PGF2α, PGF2α, and 15(R)-PGF2α in human urine using a Hydro-RP column. researchgate.netnih.gov

The development of LC-MS/MS methods often involves careful optimization of chromatographic conditions, such as the mobile phase composition and gradient, to achieve adequate separation of the isomers. nih.gov The use of tandem mass spectrometry provides an additional layer of selectivity by monitoring specific precursor-to-product ion transitions for each analyte. dmbj.org.rs Despite its advantages, LC-MS/MS can sometimes have higher limits of detection compared to GC-MS methods. nih.govmdpi.com

Immunoassay Development and Limitations for Prostaglandin Isomers

Immunoassays, such as enzyme-linked immunosorbent assays (ELISAs), offer a high-throughput and cost-effective alternative to mass spectrometric methods for prostaglandin analysis. nih.govniph.go.jp These assays utilize antibodies that are specific to a particular prostaglandin isomer. nih.gov Commercial ELISA kits are available for the quantification of prostaglandins like PGF2α and have been used in various research applications. assaygenie.com

However, a significant limitation of immunoassays is the potential for cross-reactivity. researchgate.netresearchgate.net Antibodies raised against one prostaglandin isomer may recognize other structurally similar isomers, leading to a lack of specificity and potentially inaccurate quantification. nih.govniph.go.jpacs.org For instance, an antibody intended for 8-iso-PGF2α might also bind to 15(R)-PGF2α or other related compounds. This is a critical issue given that there are 64 potential isomers of F2-isoprostanes. researchgate.net Studies comparing immunoassay results with those from more specific GC-MS or LC-MS/MS methods have shown that while the values may be correlated, they are not always identical, with immunoassays sometimes overestimating concentrations. nih.govmdpi.comniph.go.jp

Despite these limitations, immunoassays can be a useful tool, especially when high specificity is not the primary requirement or for initial screening of a large number of samples. nih.gov To improve the reliability of immunoassay data, sample purification steps, such as solid-phase extraction (SPE) or immunoaffinity purification, are often necessary to remove interfering substances. nih.govoup.com

Method Validation Parameters and Considerations for Quantitative Analysis

The validation of any analytical method is crucial to ensure the reliability and accuracy of the quantitative data. This is particularly important for the analysis of 15(R)-PGF2α in biological matrices, where low concentrations and the presence of interfering substances present significant challenges.

Sensitivity, Specificity, and Reproducibility

Sensitivity is defined by the limit of detection (LOD) and the lower limit of quantification (LLOQ). For 15(R)-PGF2α and its isomers, achieving low detection limits is critical due to their low physiological concentrations. LC-MS/MS methods have demonstrated excellent sensitivity, with LODs reported in the picogram per milliliter (pg/mL) range. For example, one method reported LODs ranging from 1.0 to 2.1 pg/mL for four isoprostane isomers in plasma. researchgate.netresearchgate.net Another LC-MS/MS assay for urinary 8-iso-PGF2α reported an LOD of 53 pg/mL and an LLOQ of 178 pg/mL. nih.govnih.gov

Specificity is the ability of the method to differentiate and quantify the analyte of interest in the presence of other components, including structurally related isomers. As discussed, chromatographic separation is key to achieving specificity in the analysis of prostaglandin isomers. sciex.comnih.gov The use of tandem mass spectrometry with selected reaction monitoring (SRM) further enhances specificity by monitoring unique precursor-product ion transitions. dmbj.org.rs

Reproducibility is assessed by determining the intra- and inter-day precision of the method. This is typically expressed as the coefficient of variation (%CV). For a validated LC-MS/MS method, intra- and inter-day precision for isoprostanes at a concentration of 50 pg/mL were reported to be between 2.1% to 3.5% and 0.1% to 5.1%, respectively. researchgate.netresearchgate.net Another study reported inter- and intraday precision for an LC-MS/MS method to be between 4% and 10%. researchgate.net

Matrix Effects, Recovery, and Internal Standardization

Matrix effects refer to the alteration of ionization efficiency by co-eluting compounds from the biological matrix, which can lead to ion suppression or enhancement and affect the accuracy of quantification. researchgate.nettandfonline.com These effects are a significant consideration in LC-MS/MS analysis. To assess matrix effects, the response of an analyte in a post-extraction spiked sample is compared to the response of a pure standard solution. nih.gov One study found very little matrix effect from brain tissue samples in their LC-MS/MS analysis of prostaglandins. nih.gov

Recovery is a measure of the efficiency of the sample extraction process. It is determined by comparing the analytical response of an analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample. Mean extraction recoveries for F2-isoprostanes and prostaglandins using a solid-phase extraction method were reported to be in the range of 79-100%. researchgate.net

Chemical Synthesis and Stereocontrolled Approaches for Prostaglandins

Strategies for Stereoselective Construction of the Cyclopentyl Core

The cyclopentane (B165970) core of prostaglandins (B1171923) contains multiple contiguous stereocenters, the precise arrangement of which is crucial for their biological activity. Modern synthetic methods have increasingly relied on catalytic asymmetric reactions to establish this complex stereochemistry efficiently.

A powerful strategy for the stereoselective synthesis of the prostaglandin (B15479496) core involves the use of rhodium-catalyzed asymmetric Suzuki-Miyaura coupling reactions. acs.orgacs.org This approach allows for the direct formation of a key carbon-carbon bond while simultaneously setting multiple stereocenters with high levels of enantio- and diastereoselectivity. acs.orgresearchgate.net

In a notable application, a dynamic kinetic asymmetric Suzuki-Miyaura coupling has been employed to react a racemic bicyclic allyl chloride with an alkenyl boronic ester. nih.govnih.govresearchgate.net This reaction, controlled by a chiral rhodium catalyst, can generate cyclopentyl intermediates with three contiguous stereocenters in excellent enantiomeric excess (ee) and as a single diastereomer. nih.govnih.govresearchgate.net The absolute stereochemistry of the cyclopentane core is dictated by the choice of the chiral ligand associated with the rhodium catalyst. nih.govresearchgate.net This method has proven effective in the synthesis of precursors for a variety of prostaglandins, including PGF2α and its analogues like latanoprost (B1674536) and bimatoprost (B1667075). nih.govnih.govresearchgate.net

The reaction typically involves coupling partners such as a racemic bicyclic allyl chloride and a suitable alkenyl boronic acid or ester. acs.orgdiamond.ac.uk The enantioconvergence is thought to proceed through a dynamic kinetic asymmetric transformation (DYKAT) mechanism involving a pseudo-meso Rh-π-allyl intermediate. acs.org This strategy has been successfully applied to the total synthesis of prostaglandin analogues like Tafluprost, demonstrating its utility in constructing densely functionalized cyclopentane rings. acs.orgacs.orgdiamond.ac.uk

Table 1: Rh-catalyzed Asymmetric Suzuki-Miyaura Coupling for Prostaglandin Intermediates

| Entry | Reactant 1 | Reactant 2 | Catalyst System | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Racemic bicyclic allyl chloride | Alkenyl boronic acid | [Rh(COD)OH]₂ / Chiral Ligand | Functionalized cyclopentene (B43876) | >20:1 | 77% | acs.org |

| 2 | Racemic bicyclic allyl chloride | Alkenyl boronic esters with chiral alcohols | Rh-catalyst / Chiral Ligand | Cyclopentyl intermediate with 3 stereocenters | Single diastereoisomer | 99% | nih.govnih.govresearchgate.net |

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, and it has been successfully applied to the synthesis of prostaglandins. A key strategy involves an organocatalytic aldol (B89426) cascade reaction of succinaldehyde, often catalyzed by the amino acid proline. researchgate.netpharmtech.com This reaction constructs a chiral bicyclic enal in a single step with high enantiomeric excess (typically around 98% ee). researchgate.netpharmtech.com

This bicyclic enal is a versatile intermediate, primed with the necessary functionality for the subsequent attachment of the upper and lower side chains of the prostaglandin molecule. researchgate.netpharmtech.comresearchgate.net The use of simple starting materials like 2,5-dimethoxytetrahydrofuran, which serves as a precursor to succinaldehyde, makes this approach highly efficient and atom-economical. researchgate.netwikipedia.orgwikidoc.org This methodology has enabled a concise synthesis of PGF2α in as few as seven steps, a significant improvement over earlier, longer synthetic routes. wikipedia.orgwikidoc.org This approach has also been utilized for the synthesis of prostaglandin analogues such as bimatoprost and latanoprost. researchgate.net

Installation of Aliphatic Side Chains with Stereochemical Control

With the chiral cyclopentyl core in hand, the next critical phase of prostaglandin synthesis is the stereocontrolled installation of the two aliphatic side chains. Various classical and modern synthetic reactions are employed to achieve this, ensuring the correct geometry of double bonds and the stereochemistry of any additional chiral centers on the chains.

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds and is frequently used in prostaglandin synthesis to install the α-side chain, which typically contains a Z-configured double bond. organic-chemistry.orgnih.gov The reaction involves a phosphonium (B103445) ylide, which reacts with an aldehyde to form the desired alkene. nih.govmasterorganicchemistry.com

Specifically, non-stabilized ylides are known to predominantly produce Z-alkenes, which is the desired geometry for the α-chain of many prostaglandins. organic-chemistry.orgnih.govmasterorganicchemistry.com In many synthetic routes to PGF2α and its analogues, a key aldehyde intermediate (such as the Corey aldehyde or a derivative thereof) is subjected to a Wittig reaction with a suitable phosphonium ylide to append the carboxylic acid-bearing side chain. nih.govbohrium.comresearchgate.net The choice of base and reaction conditions is critical to ensure high selectivity for the Z-isomer. organic-chemistry.org This reaction has been a reliable method in numerous total syntheses, including recent chemoenzymatic and organocatalytic approaches. nih.govbohrium.comresearchgate.netresearchgate.net

The ω-side chain of PGF2α contains a crucial allylic alcohol stereocenter. The stereoselective installation of this chain and its chiral centers often involves transition metal-catalyzed reactions. Palladium-catalyzed allylic alkylation, particularly the Tsuji-Trost reaction, is a prominent method used to form a key carbon-carbon bond for the lower side chain. acs.orgnih.govnih.govresearchgate.net

In several modern syntheses, after the core has been established, a palladium-catalyzed allylic substitution is used to introduce the ω-side chain with control over the stereochemistry. acs.orgacs.orgdiamond.ac.uk For instance, a cyclic carbonate can be used to activate an allylic alcohol on the cyclopentene core, which then undergoes a regio- and diastereoselective Pd-catalyzed substitution with a suitable nucleophile, such as diethyl malonate. acs.orgdiamond.ac.uk

Following the attachment of the side chain, iodolactonization is a classic and effective method for introducing the stereocenter at C9 (prostaglandin numbering) and concomitantly forming a lactone ring. acs.orgacs.org This reaction proceeds with high stereoselectivity, guided by the existing stereochemistry of the cyclopentane ring. The resulting iodolactone is a key intermediate that can be further elaborated to the final prostaglandin target. nih.govnih.govresearchgate.netacs.org This sequence of palladium-catalyzed alkylation followed by iodolactonization has been instrumental in the total synthesis of PGF2α and its analogues. nih.govnih.govresearchgate.netacs.org

Table 2: Key Reactions for Side Chain Installation

| Reaction | Purpose | Key Reagents/Catalyst | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Wittig Olefination | Installation of the α-side chain | Phosphonium ylide, Aldehyde | Predominantly Z-alkene | organic-chemistry.orgnih.govnih.gov |

| Pd-catalyzed Tsuji-Trost Alkylation | Installation of the ω-side chain | Pd catalyst, Allylic substrate, Nucleophile | Regio- and diastereoselective C-C bond formation | acs.orgdiamond.ac.ukacs.org |

| Iodolactonization | Introduction of C9 stereocenter and lactone formation | Iodine, Base | Stereoselective introduction of hydroxyl and lactone | acs.orgacs.org |

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis, which integrates the high selectivity of enzymatic transformations with the versatility of chemical reactions, has become an increasingly important strategy for the efficient synthesis of prostaglandins. nih.govbohrium.comresearchgate.net Enzymes can perform highly selective reactions, such as desymmetrization of prochiral substrates or kinetic resolution of racemates, under mild conditions, often providing access to chiral building blocks that are difficult to obtain through purely chemical means. bohrium.comresearchgate.net

A unified chemoenzymatic synthesis of several prostaglandins, including PGF2α, has been reported. nih.gov These routes often begin with a biocatalytic desymmetrization or reduction to set the initial stereochemistry of the core. nih.govbohrium.comresearchgate.net For example, an enzymatic Baeyer-Villiger oxidation can be used to produce chiral lactones with high enantiomeric purity. researchgate.net These chiral intermediates are then carried forward using chemical reactions, such as the Wittig olefination and metal-catalyzed cross-couplings, to complete the synthesis. nih.govbohrium.comresearchgate.net

One concise chemoenzymatic approach to PGF2α involves the creation of a bromohydrin intermediate, a radical equivalent of the classic Corey lactone, in just two chemoenzymatic steps. bohrium.comresearchgate.net This intermediate is then elaborated using nickel-catalyzed cross-coupling and a Wittig reaction to install the side chains, enabling the synthesis of PGF2α on a gram scale in a very short sequence. bohrium.comresearchgate.netresearchbunny.com The combination of enzymatic precision and robust chemical transformations offers a powerful and scalable platform for the production of prostaglandins and their analogues. nih.govbohrium.comresearchgate.net

Synthetic Routes to Prostaglandin F2alpha Analogs for Research Applications

The synthesis of Prostaglandin F2α (PGF2α) and its analogs is a significant area of research in organic chemistry, driven by their potent biological activities and therapeutic applications. nih.govresearchgate.net Developing synthetic routes that allow for the creation of diverse analogs is crucial for studying structure-activity relationships and discovering new therapeutic agents. researchgate.netgoogle.com These routes often focus on stereocontrolled methods to access specific isomers, such as the 15(R)-epimer of PGF2α, which can exhibit different biological profiles compared to the natural 15(S) form. google.commedchemexpress.com

A variety of synthetic strategies have been developed to produce PGF2α analogs for research. These approaches aim to provide efficient and flexible access to a range of structurally diverse compounds. Key strategies include convergent syntheses utilizing common intermediates, the application of modern catalytic methods, and chemoenzymatic approaches.

One prominent strategy involves a convergent synthesis, where the core cyclopentane structure and the side chains are constructed separately and then joined. google.com A novel convergent synthesis for PGF2α analogues like travoprost (B1681362) and bimatoprost has been developed using a Julia-Lythgoe olefination. google.com This method connects a structurally advanced phenylsulfone with an enantiomerically pure aldehyde ω-chain synthon, allowing for the creation of a whole series of prostaglandin analogues from a common intermediate. google.com

Modern catalytic reactions have also been instrumental in the synthesis of PGF2α analogs. A catalyst-controlled route using a Rh-catalyzed Suzuki-Miyaura reaction has been reported. acs.org This approach effectively sets three contiguous stereocenters on the cyclopentyl core in a single step with high control over the absolute stereochemistry. acs.org This method is versatile, allowing for the synthesis of precursors for various analogs, including bimatoprost, latanoprost, travoprost, fluprostenol, and cloprostenol. acs.org

Chemoenzymatic synthesis offers another powerful route to PGF2α and its analogs. researchgate.net These methods can produce key intermediates with high enantioselectivity. researchgate.net For instance, a concise chemoenzymatic synthesis has been developed that yields a bromohydrin intermediate, which serves as a radical equivalent of the well-known Corey lactone. researchgate.net This approach has enabled the synthesis of PGF2α on a 10-gram scale in just five steps. researchgate.net

The table below summarizes various synthetic approaches to PGF2α analogs.

| Synthetic Strategy | Key Reactions/Features | Target Analogs/Intermediates | Reference |

| Convergent Synthesis | Julia-Lythgoe olefination of a phenylsulfone and an aldehyde ω-chain synthon. | Travoprost, Bimatoprost | google.com |

| Catalyst-Controlled Synthesis | Rh-catalyzed Suzuki–Miyaura reaction to set three contiguous stereocenters. | Bimatoprost, Latanoprost, Travoprost, Fluprostenol, Cloprostenol | acs.org |

| Chemoenzymatic Synthesis | Chemoenzymatic preparation of a bromohydrin intermediate (Corey lactone equivalent). | Prostaglandin F2α | researchgate.net |

| Organocatalytic Synthesis | Proline-catalyzed aldol cascade reaction to form a bicyclic enal intermediate. | Prostaglandin F2α | nih.govresearchgate.net |

The development of these synthetic routes has facilitated research into the biological roles of PGF2α analogs. For example, analogs are widely used to study their effects on intraocular pressure in glaucoma research. jcadonline.complos.org Synthetic analogs such as latanoprost, bimatoprost, and travoprost are all PGF2α agonists used in ophthalmic solutions. jcadonline.com Research has also explored their potential for inducing hyperpigmentation, which could have applications in treating hypopigmented scars. jcadonline.com

In reproductive science, PGF2α analogs are investigated for their luteolytic properties, which is the regression of the corpus luteum. beefrepro.orgnih.gov The trisamine salt of the 15,15-ethylene ketal of 15-dehydro-16-phenoxy-17,18,19,20-tetranorprostaglandin F2α, for instance, has been shown to be a very active inducer of luteolysis in animals. nih.gov The availability of synthetic analogs allows researchers to explore how structural modifications impact these biological functions. beefrepro.orgscielo.br

The following table details some of the PGF2α analogs synthesized for research applications and their primary areas of investigation.

| PGF2α Analog | Key Structural Feature | Primary Research Application | Reference |

| Latanoprost | Isopropyl ester prodrug | Glaucoma, Ocular Hypertension, Hypopigmented Scars | jcadonline.comwikipedia.org |

| Bimatoprost | Ethyl amide prodrug | Glaucoma, Ocular Hypertension, Hypopigmented Scars | jcadonline.comwikipedia.org |

| Travoprost | Isopropyl ester prodrug | Glaucoma, Ocular Hypertension, Hypopigmented Scars | jcadonline.comwikipedia.org |

| Tafluprost | 15-deoxy-15,15-difluoro-16-phenoxy analog | Glaucoma, Ocular Hypertension | researchgate.net |

| 15(R)-17-phenyl trinor PGF2α | Phenyl group on the ω-chain, 15R configuration | Ocular hypotensive agent | medchemexpress.com |

| 15,15-ethylene ketal of 15-dehydro-16-phenoxy-17,18,19,20-tetranorprostaglandin F2α | Ketal at C15, phenoxy group on truncated ω-chain | Luteolysis | nih.gov |

The continuous development of stereocontrolled and efficient synthetic routes is essential for advancing our understanding of the diverse biological activities of PGF2α and its analogs. nih.govmdpi.com These synthetic efforts not only provide valuable tools for basic research but also lay the groundwork for the development of new therapeutic agents. researchgate.net

Future Research Directions and Translational Perspectives Preclinical

Elucidation of Novel Biological Roles in Specific Preclinical Organ Systems

While the primary focus for PGF2α has been on its potent luteolytic and uterotonic activities, the specific biological roles of its 15(R) epimer remain largely uncharacterized. The principle that prostaglandin (B15479496) isomers can possess distinct biological activities is well-established; for instance, 9α,11β-PGF2, an isomer of PGF2α, is known to promote uterine contractions, demonstrating that subtle structural changes can translate into significant physiological effects. researchgate.net

Future preclinical research must systematically evaluate the effects of 15(R)-PGF2α across a diverse range of organ systems to uncover any novel biological functions. Initial investigations would logically focus on systems where FP receptors are prominently expressed, such as the reproductive, ocular, and vascular systems. Given the established role of PGF2α in terminating the corpus luteum's function, a primary research direction would be to investigate whether 15(R)-PGF2α acts as an agonist, antagonist, or has a completely different modulatory effect on ovarian and uterine tissues in various animal models. Furthermore, exploring its impact on intraocular pressure, airway smooth muscle tone, and vascular permeability could reveal functions independent of or subtly different from its 15(S) counterpart.

Investigation of Inter-Isomer Biological Activities and Functional Divergence

A critical aspect of future research is the direct comparative analysis of 15(R)-PGF2α and PGF2α to understand their functional divergence. 15(R)-PGF2α is the C-15 epimer, or stereoisomer, of the naturally occurring PGF2α. caymanchem.com This seemingly minor change in the stereochemistry of a single hydroxyl group at the C-15 position results in a significant alteration of its biological potency.

Early preclinical data indicates that 15(R)-PGF2α possesses substantially lower biological activity compared to PGF2α in certain contexts. For example, in hamster antifertility studies, the 15(R) epimer exhibited only 25% of the potency of PGF2α. caymanchem.com This reduction in activity is strongly correlated with a diminished affinity for the Prostaglandin F (FP) receptor. caymanchem.com Further studies involving the 15(R),19(R)-hydroxy Prostaglandin F2α derivative describe the 15(R)-hydroxy configuration as the "unnatural" isomer, which is associated with a significant loss of receptor-mediated biological activity in some assays. caymanchem.com

The divergence in receptor binding affinity is a cornerstone for understanding their distinct biological roles. A detailed comparison highlights this disparity:

| Isomer | Preclinical Receptor Model | Relative Binding Affinity | Reference |

|---|---|---|---|

| 15(R)-Prostaglandin F2α | Ovine Luteal Cell FP Receptors | 6.7% of PGF2α | caymanchem.com |

| 15(R)-Prostaglandin F2α | Rat Vascular Smooth Muscle Cell Prostanoid Binding Sites | Negligible compared to PGF2α | caymanchem.com |

Future studies must expand this comparative framework to include a wider array of cell types, receptor subtypes, and downstream signaling pathway analyses to build a comprehensive map of the functional divergence between these two isomers.

Development of Advanced Analytical Tools for High-Throughput Profiling and Metabolomics

A significant barrier to understanding the preclinical role of 15(R)-PGF2α is the analytical challenge of accurately and specifically measuring it in complex biological matrices. Urine and plasma contain a multitude of PGF2 isomers, many of which are isobaric (having the same mass) and exhibit similar fragmentation patterns in mass spectrometry. nih.govnih.gov This necessitates the development of highly specific analytical methods.

Current approaches often rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS), where chromatographic separation is essential to distinguish 8-iso-PGF2α from its isomers, including 15(R)-PGF2α and PGF2α. nih.gov For large-scale preclinical and metabolomics studies, high-throughput capabilities are essential. Methodologies developed for other isoprostanes, such as automated solid-phase extraction (SPE) for sample purification, can be adapted for 15(R)-PGF2α to increase throughput. oup.comacs.org

The future of analysis in this field points towards more advanced and specific techniques. For example, multi-stage mass spectrometry (MS³) combined with silver cationization has shown promise in differentiating prostaglandin isomers like PGE2 and PGD2 by generating unique, structurally informative product ions, potentially reducing the reliance on chromatographic separation. acs.org The development of specific immunoassays or immunoaffinity purification techniques could also provide a viable path for high-throughput screening. oup.comresearchgate.net

| Technique | Key Feature/Principle | Application in Isomer Analysis | Reference |

|---|---|---|---|

| LC-MS/MS | Combines liquid chromatography separation with mass-based detection. | Essential for separating structurally similar isomers before quantification. Rapid methods can resolve isomers in under 10 minutes. | nih.gov |

| Immunoaffinity Purification | Uses specific antibodies to isolate the target analyte from a complex mixture. | Improves specificity and sample cleanup, leading to higher accuracy in subsequent assays like EIA or MS. | oup.comresearchgate.net |

| Solid-Phase Extraction (SPE) | Sample preparation technique for isolating compounds from a matrix. | Crucial for cleaning biological samples (urine, plasma) prior to analysis to remove interfering substances. | acs.org |

| MS³ with Silver Cationization | Advanced mass spectrometry that induces specific fragmentation of silver-adducted molecules. | Can generate unique product ions for different isomers, allowing for identification with less dependence on chromatography. | acs.org |

Exploration of 15(R)-Prostaglandin F2alpha as a Mechanistic Probe in Cellular and Animal Models

The distinct bioactivity profile of 15(R)-PGF2α, particularly its significantly lower affinity for the FP receptor, makes it an invaluable tool for mechanistic studies in preclinical models. caymanchem.com It can serve as a unique molecular probe to dissect prostaglandin signaling pathways.

One key application is its use as a comparative negative control. In cellular or tissue-based experiments, if PGF2α elicits a biological response while 15(R)-PGF2α does not (or does so only at much higher concentrations), it provides strong evidence that the observed effect is specifically mediated through the high-affinity FP receptor.

Furthermore, the study of isomer ratios can provide mechanistic insights. Research on a different isomer, 8-iso-PGF2α, has shown that the ratio of 8-iso-PGF2α to PGF2α can serve as a biomarker to distinguish between enzymatic lipid peroxidation (via cyclooxygenase) and chemical, free-radical-mediated peroxidation. nih.gov Future preclinical studies could investigate whether the ratio of 15(R)-PGF2α to PGF2α is altered in specific disease models or upon exposure to certain stimuli. A change in this ratio could indicate a shift in the stereospecificity of metabolic enzymes or an increase in non-enzymatic formation pathways, offering a new window into cellular redox status and enzymatic regulation.

Identification of Enzymes Specific to this compound Metabolism (if any distinct from PGF2α)

The biosynthetic pathway of PGF2α is well-defined, involving the reduction of the endoperoxide intermediate Prostaglandin H2 (PGH2) by enzymes such as prostaglandin F synthase and members of the aldo-keto reductase (AKR) superfamily, like AKR1B1. wikipedia.orgresearchgate.net However, it remains unknown whether specific enzymes catalyze the formation of the 15(R) epimer.

The high stereoselectivity of primary prostaglandin-synthesizing enzymes, such as prostaglandin-endoperoxide synthases (PGHS), which favor the formation of PGF2α over isomers like 8-iso-PGF2α by more than 99%, suggests that the main enzymatic pathways are geared towards producing the 15(S) configuration. nih.gov This raises several possibilities for the origin of 15(R)-PGF2α that require preclinical investigation:

Action of Less Specific Enzymes: It may be formed by reductases that have a lower degree of stereospecificity for the C-15 ketone of PGH2.

Metabolism of Other Prostaglandins (B1171923): It could be a metabolic product of another prostaglandin. It is known that a whole family of PGF2 isomers can be generated in vivo from the metabolism of Prostaglandin D2 (PGD2). nih.gov Whether a similar pathway could yield 15(R)-PGF2α is a key research question.

Epimerization: There may be an undiscovered enzyme that can directly interconvert PGF2α and 15(R)-PGF2α.

Q & A

Q. How can conflicting data on 15(R)-PGF2α’s pro- vs. anti-inflammatory effects be critically analyzed?

- Methodological Answer : Perform meta-analyses of published datasets, stratifying by tissue type, dose, and experimental model. Use bioinformatics tools (e.g., STRING or KEGG pathway analysis) to identify context-dependent signaling networks. Replicate key findings in independent labs using standardized protocols .

Q. What statistical approaches are recommended for low-abundance 15(R)-PGF2α measurements in noisy datasets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.